Methyl 6-fluoro-1H-indazole-3-carboxylate
Overview
Description
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “Methyl 6-fluoro-1H-indazole-3-carboxylate” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .Scientific Research Applications
Anticancer Research
Methyl 6-fluoro-1H-indazole-3-carboxylate: is utilized in the synthesis of compounds with potential anticancer properties . Researchers design and synthesize indazole derivatives to evaluate their inhibitory activities against various human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells. These compounds are assessed for their ability to induce apoptosis and affect the cell cycle, which is crucial for developing new cancer therapies.
Anti-Inflammatory and Analgesic Applications
Indazole derivatives, including Methyl 6-fluoro-1H-indazole-3-carboxylate , have been synthesized and tested for their anti-inflammatory and analgesic activities . These compounds are evaluated in vivo using models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema to determine their potential as new therapeutic agents for inflammatory conditions.
Antimicrobial and Antiviral Activities
The indazole nucleus, which is part of Methyl 6-fluoro-1H-indazole-3-carboxylate , is known for its broad spectrum of biological activities, including antimicrobial and antiviral effects . This makes it a valuable scaffold for the development of new drugs targeting infectious diseases.
Pharmacological Studies
In pharmacology, Methyl 6-fluoro-1H-indazole-3-carboxylate serves as a building block for creating various pharmacologically active molecules . Its role in drug design is pivotal due to its structural significance in many marketed drugs and clinical candidates.
Organic Synthesis
This compound is also significant in organic synthesis, where it is used to create a variety of indazole derivatives through reactions like transition metal-catalyzed processes and reductive cyclization . These synthetic routes are essential for producing compounds with desired biological activities.
Chemical Engineering
In the field of chemical engineering, Methyl 6-fluoro-1H-indazole-3-carboxylate is involved in process development and safety assessments . Its handling, storage, and disposal must adhere to strict safety protocols to prevent any hazards associated with its use in laboratory settings.
Mechanism of Action
Safety and Hazards
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, are drawing more and more attention in medicinal chemistry, particularly as kinase inhibitors . Thus, much effort is being spent to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
methyl 6-fluoro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENDDNMBMSOQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696367 | |
Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-1H-indazole-3-carboxylate | |
CAS RN |
885279-26-5 | |
Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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